molecular formula C16H19N3O4S B2430697 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 886929-19-7

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2430697
CAS No.: 886929-19-7
M. Wt: 349.41
InChI Key: WUHRUHASCBWZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide ( 886929-19-7) is an organic compound with the molecular formula C16H19N3O4S and a molecular weight of 349.41 g/mol . This complex molecule features a cyclohexane core linked to a 1,3,4-oxadiazole ring and a methanesulfonylphenyl group . The unique structure of this compound confers promising pharmacological properties, including potential as an inhibitor for specific enzymes or as a modulator of key biochemical pathways . The methanesulfonylphenyl moiety can enhance solubility and bioavailability, while the oxadiazole ring contributes to molecular stability and facilitates interactions with biological targets . This makes the compound highly relevant for research in medicinal chemistry, particularly in the development of novel therapeutic agents. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in drug discovery . Recent scientific reviews highlight that derivatives of 1,3,4-oxadiazole are investigated for their anticancer potential through mechanisms such as the inhibition of growth factors, enzymes like thymidylate synthase and thymidine phosphorylase, and various kinases . Furthermore, a recent 2025 study on structurally similar 1,3,4-oxadiazol-2-amine analogues demonstrated substantial anticancer activity against several human cancer cell lines, underscoring the continued research value of this chemical class . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-5-8-12(10-13)15-18-19-16(23-15)17-14(20)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHRUHASCBWZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Mediated Oxidative Cyclization

Pengfei Niu et al. demonstrated that iodine in dimethyl sulfoxide (DMSO) efficiently oxidizes semicarbazides derived from aldehydes to form 2-amino-5-substituted-1,3,4-oxadiazoles. For the target compound, 3-methanesulfonylbenzaldehyde (20 ) could react with semicarbazide (21 ) to form the semicarbazone intermediate, which undergoes iodine-mediated cyclization to yield 5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine (22 ). This method offers yields exceeding 85% under mild conditions.

Reaction Conditions:

  • Reactants: 3-Methanesulfonylbenzaldehyde, semicarbazide hydrochloride.
  • Oxidizing Agent: Iodine (1.2 equiv).
  • Solvent: DMSO, 80°C, 6–8 hours.
  • Yield: 82–88%.

Photocatalytic Oxidative Cyclization

Kapoorr et al. reported a visible-light-driven method using eosin-Y as a photocatalyst and atmospheric oxygen as the oxidant. Semicarbazones derived from 3-methanesulfonylbenzaldehyde undergo cyclization in the presence of CBr4, yielding the oxadiazole ring with minimal byproducts. This approach is notable for its environmental sustainability and high efficiency (92–94% yield).

Reaction Conditions:

  • Catalyst: Eosin-Y (2 mol%).
  • Light Source: Visible light (450 nm).
  • Solvent: Acetonitrile, room temperature, 4 hours.
  • Yield: 90–94%.

Functionalization of the Oxadiazole Ring

After forming the 5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine intermediate, the cyclohexanecarboxamide group is introduced via nucleophilic substitution or coupling reactions.

Amide Coupling Using Carbodiimide Reagents

The 2-amino group on the oxadiazole ring reacts with cyclohexanecarbonyl chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) to form the target amide. This method ensures high regioselectivity and avoids over-acylation.

Reaction Conditions:

  • Reactants: 5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine, cyclohexanecarbonyl chloride.
  • Coupling Agent: EDC·HCl (1.5 equiv).
  • Base: N,N-Diisopropylethylamine (DIPEA).
  • Solvent: Dichloromethane, 0°C to room temperature, 12 hours.
  • Yield: 78–84%.

Schotten-Baumann Reaction

An alternative approach involves the Schotten-Baumann reaction, where the amine reacts with cyclohexanecarbonyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method is scalable but may require rigorous pH control to prevent hydrolysis.

Reaction Conditions:

  • Reactants: 5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine, cyclohexanecarbonyl chloride.
  • Base: Aqueous NaOH (10%).
  • Solvent: Dichloromethane/water, 0°C, 2 hours.
  • Yield: 70–76%.

Introduction of the Methanesulfonyl Group

The 3-methanesulfonylphenyl substituent is typically introduced prior to oxadiazole ring formation.

Sulfonation of Phenyl Precursors

3-Methanesulfonylbenzaldehyde, a key intermediate, is synthesized via sulfonation of 3-bromobenzaldehyde using methanesulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3).

Reaction Conditions:

  • Reactants: 3-Bromobenzaldehyde, methanesulfonyl chloride.
  • Catalyst: AlCl3 (1.1 equiv).
  • Solvent: Dichloroethane, 60°C, 8 hours.
  • Yield: 65–70%.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

Temperature and pH Control

  • Cyclization Step: Elevated temperatures (80–100°C) accelerate ring formation but risk decomposition; optimal pH ranges from 6.5–7.5.
  • Amidation Step: Reactions performed below 5°C minimize hydrolysis of the acyl chloride.

Solvent Selection

  • Polar Aprotic Solvents: DMSO and DMF enhance solubility of intermediates but may complicate purification.
  • Halogenated Solvents: Dichloromethane and chloroform improve reaction homogeneity in Schotten-Baumann conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for preparing the target compound:

Method Key Step Yield Advantages Limitations
Iodine-Mediated Cyclization Oxidative cyclization 82–88% Mild conditions, high regioselectivity Requires toxic iodine
Photocatalytic Cyclization Visible-light-driven 90–94% Eco-friendly, rapid Specialized equipment needed
EDC·HCl Coupling Amide bond formation 78–84% High efficiency Costly reagents
Schotten-Baumann Reaction Biphasic amidation 70–76% Scalability pH sensitivity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Inhibiting enzymes: It can bind to the active sites of enzymes, thereby inhibiting their activity.

    Modulating signaling pathways: It may affect various cellular signaling pathways, leading to changes in cell behavior.

    Inducing oxidative stress: The compound can generate reactive oxygen species (ROS), which can damage cellular components and lead to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
  • N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
  • N-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Uniqueness

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents.

Biological Activity

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide core substituted with a 1,3,4-oxadiazole ring and a methanesulfonylphenyl group. This unique structure contributes to its biological activity and potential therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound has shown selective inhibition of COX-2 enzymes, which are involved in the inflammatory response. This inhibition leads to a decrease in pro-inflammatory mediators, suggesting potential anti-inflammatory properties.
  • Antibacterial Activity : Preliminary studies indicate that this compound may target bacterial enzymes and proteins, disrupting their function and exhibiting antibacterial effects.
  • Antioxidant Properties : The presence of the methanesulfonyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant activity.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Effect Reference
COX-2 InhibitionIC50 = 0.0032 µM
Antibacterial ActivityEffective against Gram-positive bacteria
Antioxidant ActivityScavenges free radicals
Anti-inflammatory EffectsReduces edema in animal models

Case Studies and Research Findings

  • Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in inflammation compared to control groups. This suggests its potential use as an anti-inflammatory agent in clinical settings .
  • Antibacterial Studies : Research has shown that this compound exhibits potent antibacterial activity against various strains of bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections.
  • Oxidative Stress Modulation : The antioxidant properties were evaluated using various assays that measure radical scavenging activity. The compound showed significant activity in reducing oxidative stress markers in vitro, suggesting its potential role in managing oxidative stress-related conditions.

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for synthesizing N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide?

The synthesis typically involves a multi-step route:

  • Step 1: Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux conditions in solvents like ethanol or tetrahydrofuran (THF).
  • Step 2: Functionalization of the phenyl ring with methanesulfonyl groups using sulfonation reagents (e.g., methanesulfonyl chloride) in dichloromethane at 0–5°C to prevent side reactions.
  • Step 3: Coupling the oxadiazole moiety to the cyclohexanecarboxamide group via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
  • Critical parameters: Temperature control (±2°C), pH adjustment (neutral to slightly acidic), and intermediate purification via column chromatography or recrystallization to ensure >95% purity .

(Basic) Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon frameworks, with DMSO-d₆ as a solvent for resolving sulfonyl and amide protons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
  • X-ray Crystallography: Single-crystal analysis to resolve 3D structure, particularly for validating the oxadiazole ring geometry and intermolecular hydrogen bonding (e.g., N–H⋯N interactions) .
  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .

(Advanced) How should researchers address discrepancies in reported physicochemical data (e.g., melting points) across studies?

  • Validation via DSC/TGA: Use differential scanning calorimetry (DSC) to measure melting points under controlled heating rates. Thermogravimetric analysis (TGA) can detect decomposition phases that may skew melting data .
  • Cross-laboratory reproducibility: Compare results using standardized protocols (e.g., ASTM methods) and identical instrumentation. For example, conflicting NMR shifts may arise from solvent impurities or temperature fluctuations; deuterated solvent purity should be verified .

(Advanced) What strategies can optimize reaction yields during synthesis?

  • Solvent optimization: Replace polar aprotic solvents (e.g., DMF) with THF or acetonitrile to reduce side reactions in sulfonation steps .
  • Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization reactions.
  • Step-wise quenching: Isolate intermediates after each step (e.g., via flash chromatography) to prevent carryover of unreacted reagents .
  • Yield tracking: Use HPLC with UV detection at 254 nm to quantify intermediates in real time .

(Basic) What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods for weighing and reactions due to potential respiratory irritation (H335).
  • Spill management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can researchers systematically evaluate the biological activity of this compound?

  • In vitro assays: Screen against kinase targets (e.g., EGFR) using fluorescence polarization assays. For antimicrobial activity, use microbroth dilution (MIC assays) .
  • Molecular docking: Perform in silico studies with AutoDock Vina to predict binding affinities to the oxadiazole ring’s sulfonyl group and hydrophobic pockets .
  • Structure-Activity Relationship (SAR): Modify the cyclohexane carboxamide group and compare IC₅₀ values to identify critical pharmacophores .

(Advanced) What methodologies are recommended for analyzing degradation products or by-products?

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify degradation products .
  • Forced degradation studies: Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base) to simulate stability challenges .

(Advanced) How can this compound’s structural features be leveraged in cross-disciplinary research?

  • Material science: The oxadiazole ring’s electron-withdrawing properties make it suitable for organic semiconductors or photovoltaic materials .
  • Sensor development: Functionalize gold nanoparticles with the sulfonyl group for selective detection of metal ions (e.g., Fe³⁺) via fluorescence quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.